molecular formula C5H2BrFN2O2 B13029901 2-Bromo-4-fluoro-5-nitropyridine CAS No. 1805508-44-4

2-Bromo-4-fluoro-5-nitropyridine

Cat. No.: B13029901
CAS No.: 1805508-44-4
M. Wt: 220.98 g/mol
InChI Key: XWUYTDMBLBXXND-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-5-nitropyridine is a heterocyclic aromatic compound that contains bromine, fluorine, and nitro functional groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-fluoro-5-nitropyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the bromination of 4-fluoropyridine followed by nitration. The reaction conditions often require the use of strong acids and oxidizing agents to introduce the nitro group effectively .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods are scaled up to ensure high yield and purity while maintaining cost-effectiveness. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-5-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-4-fluoro-5-nitropyridine is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-5-nitropyridine depends on the specific application and the target moleculeThe bromine atom serves as a leaving group in substitution reactions, facilitating the formation of new carbon-nitrogen or carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-nitropyridine
  • 2-Fluoro-5-nitropyridine
  • 2-Bromo-4-fluoropyridine
  • 2-Bromo-3-methyl-5-nitropyridine

Uniqueness

2-Bromo-4-fluoro-5-nitropyridine is unique due to the simultaneous presence of bromine, fluorine, and nitro groups on the pyridine ring. This combination of substituents imparts distinct electronic properties and reactivity patterns, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

2-bromo-4-fluoro-5-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrFN2O2/c6-5-1-3(7)4(2-8-5)9(10)11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWUYTDMBLBXXND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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